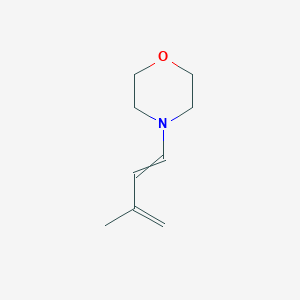

Morpholine, 4-(3-methyl-1,3-butadienyl)-

Description

Contextualization within Nitrogen Heterocycle Chemistry

Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)- belongs to the broad class of nitrogen-containing heterocyclic compounds. The core of its structure is the morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group. atamankimya.comwikipedia.org This dual functionality imparts a unique set of properties to morpholine and its derivatives, including a high degree of polarity and the ability to act as a base. atamankimya.comwikipedia.org The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. researchgate.netnih.govresearchgate.net Its presence can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. nih.govresearchgate.net

The substitution at the nitrogen atom of the morpholine ring with a 3-methyl-1,3-butadienyl group introduces a reactive diene system, positioning this specific molecule as a versatile building block in organic synthesis. This particular substitution pattern is less common in commercially available morpholine derivatives, which often feature simpler alkyl or aryl groups. uobaghdad.edu.iqresearchgate.net The unique juxtaposition of the stable, saturated morpholine ring with the reactive, unsaturated diene tail makes Morpholine, 4-(3-methyl-1,3-butadienyl)- a compelling target for synthetic exploration and methodological development.

Below is a table summarizing the key properties of the parent morpholine structure:

| Property | Value |

| Chemical Formula | O(CH2CH2)2NH atamankimya.com |

| Appearance | Colorless liquid atamankimya.com |

| Odor | Fish-like atamankimya.com |

| Functional Groups | Amine, Ether atamankimya.com |

| Basicity | Acts as a base atamankimya.com |

Significance of Diene and Enamine Moieties in Organic Synthesis

The synthetic utility of Morpholine, 4-(3-methyl-1,3-butadienyl)- is largely dictated by the presence of its diene and enamine functionalities.

The diene moiety is a cornerstone of modern organic synthesis, most notably for its participation in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled construction of complex six-membered rings, which are prevalent in natural products and pharmaceuticals. numberanalytics.com The conjugated diene system in Morpholine, 4-(3-methyl-1,3-butadienyl)- can potentially react with a variety of dienophiles to generate a diverse range of cyclic adducts, thereby offering a pathway to novel molecular scaffolds.

The structure of Morpholine, 4-(3-methyl-1,3-butadienyl)- also incorporates an enamine functionality. Enamines are the nitrogen analogs of enols and are highly nucleophilic at the α-carbon. masterorganicchemistry.comwikipedia.org This reactivity allows for a variety of transformations, including alkylations, acylations, and conjugate additions (Michael reactions). masterorganicchemistry.comwikipedia.org The enamine character of this molecule is a direct consequence of the nitrogen atom of the morpholine ring being directly attached to the conjugated diene system. This electronic arrangement enhances the nucleophilicity of the diene, potentially influencing its reactivity in various chemical transformations. Dienamines, which are dienes substituted with an amino group, have emerged as important intermediates in catalysis, particularly in cycloaddition reactions. rsc.org

The interplay between the diene and enamine characteristics within the same molecule presents a rich field for synthetic exploration. The reactivity of the system can be tuned to favor either diene-type or enamine-type reactions, offering a high degree of control in the synthesis of complex molecules.

A summary of the key reactions involving diene and enamine moieties is presented below:

| Moiety | Key Reaction Types |

| Diene | Diels-Alder ([4+2] cycloaddition), Other cycloadditions numberanalytics.com |

| Enamine | Alkylation, Acylation, Michael Addition masterorganicchemistry.comwikipedia.org |

Current Research Landscape and Knowledge Gaps Pertaining to Morpholine, 4-(3-methyl-1,3-butadienyl)-

A comprehensive review of the current scientific literature reveals a significant knowledge gap specifically concerning Morpholine, 4-(3-methyl-1,3-butadienyl)- . While extensive research exists on the synthesis and application of morpholine derivatives in general researchgate.netuobaghdad.edu.iqorganic-chemistry.orgnih.govnih.gov, and on the reactivity of dienes and enamines as separate functional groups numberanalytics.commasterorganicchemistry.comwikipedia.orgrsc.org, there is a notable lack of studies focused on this particular molecule.

The existing research on morpholine derivatives tends to focus on substitutions that impart specific biological activities, often involving aromatic or other heterocyclic rings. uobaghdad.edu.iqresearchgate.netresearchgate.net The synthesis of morpholines is also a well-explored area, with numerous methods developed for the construction of the heterocyclic ring itself. researchgate.netorganic-chemistry.orgnih.govnih.gov

The primary knowledge gap, therefore, is the specific synthesis and reactivity of Morpholine, 4-(3-methyl-1,3-butadienyl)-. There is a clear opportunity for research in the following areas:

Development of efficient synthetic routes to access this compound. While a general synthesis might be inferred from standard chemical principles (e.g., the reaction of morpholine with a suitable derivative of 3-methyl-1,3-butadiene), optimized and high-yielding procedures are yet to be reported in the peer-reviewed literature.

Exploration of its reactivity profile. A systematic study of how this molecule behaves in various reactions, particularly cycloadditions and nucleophilic additions, would be highly valuable. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for its application as a synthetic building block.

Investigation of its potential applications. Given the prevalence of the morpholine moiety in bioactive compounds and the synthetic versatility of the diene-enamine system, this molecule could serve as a precursor to novel compounds with interesting biological or material properties.

Structure

3D Structure

Properties

CAS No. |

32363-15-8 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(3-methylbuta-1,3-dienyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |

InChI Key |

YHOKYNBXLJAEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=CN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Morpholine, 4 3 Methyl 1,3 Butadienyl

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds amazonaws.com. For Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)-, two primary retrosynthetic disconnections are most viable.

The most logical disconnection is at the Carbon-Nitrogen (C-N) bond of the enamine. This approach simplifies the target molecule into two readily available precursors: morpholine and a five-carbon aldehyde. This strategy is based on the well-established method of forming enamines from secondary amines and carbonyl compounds.

Target Molecule: Morpholine, 4-(3-methyl-1,3-butadienyl)-

Disconnection: C-N bond

Synthons: A morpholinyl anion (or equivalent) and a 3-methyl-1,3-butadienyl cation (or equivalent).

Practical Starting Materials: Morpholine and 3-methyl-2-butenal (prenal).

An alternative, though less common, disconnection could involve the formation of the diene system on a pre-existing N-substituted morpholine. This would be a more complex, multi-step process and is generally less efficient than the direct enamine formation approach.

| Disconnection Strategy | Key Bond Cleaved | Resulting Precursors | Associated Reaction Type |

| Primary Approach | Enamine C-N Bond | Morpholine, 3-Methyl-2-butenal | Enamine Condensation |

| Alternative Approach | Diene C=C Bond | N-alkenyl morpholine | Wittig or Horner-Wadsworth-Emmons Reaction |

This analysis identifies the condensation of morpholine with a suitable carbonyl compound as the most direct and efficient synthetic route.

Direct Synthetic Pathways from Precursors

Direct synthesis from precursors leverages the logical steps identified during retrosynthetic analysis. The formation of Morpholine, 4-(3-methyl-1,3-butadienyl)- is most effectively achieved through enamine formation and dienylation reactions.

Enamine synthesis is a fundamental reaction in organic chemistry, typically involving the condensation of a secondary amine with an aldehyde or ketone containing an α-hydrogen wikipedia.orgmasterorganicchemistry.com. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the enamine wikipedia.org.

For the synthesis of the target compound, morpholine (a secondary amine) is reacted with 3-methyl-2-butenal (an α,β-unsaturated aldehyde). This reaction is typically catalyzed by a mild acid and requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme: Morpholine + 3-Methyl-2-butenal ⇌ Morpholine, 4-(3-methyl-1,3-butadienyl)- + H₂O

Commonly used methods for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves acs.org.

| Parameter | Condition | Purpose |

| Reactants | Morpholine, 3-Methyl-2-butenal | Precursors for the target molecule |

| Solvent | Toluene, Benzene, or THF | To dissolve reactants and facilitate azeotropic water removal |

| Catalyst | p-Toluenesulfonic acid (p-TsOH), Acetic Acid | To protonate the carbonyl oxygen, activating it for nucleophilic attack |

| Water Removal | Dean-Stark trap, Molecular Sieves | To shift the reaction equilibrium towards product formation |

| Temperature | Reflux | To provide energy for the reaction and facilitate distillation |

The nucleophilicity of enamines, stemming from a resonance structure that places a negative charge on the alpha-carbon, makes them valuable intermediates in further carbon-carbon bond-forming reactions masterorganicchemistry.com.

Dienylation refers to the introduction of a diene moiety onto a molecule. In this context, it involves the formation of the N-(3-methyl-1,3-butadienyl) group. While direct enamine formation is the most common route, an alternative involves the N-alkenylation of morpholine with a suitable diene precursor possessing a leaving group, such as an isoprenyl halide (e.g., 1-bromo-3-methyl-1,3-butadiene).

This nucleophilic substitution reaction would require a base to deprotonate the morpholine, enhancing its nucleophilicity, or could be facilitated by a metal catalyst, as discussed in the following section. However, this method can be complicated by competing elimination reactions and potential polymerization of the diene.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of organic reactions. Both metal-based and organic catalysts can be applied to the synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)-.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. This reaction could be employed to couple morpholine with an isoprenyl halide or triflate. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the enamine product and regenerate the catalyst.

Illustrative Reaction: Morpholine + 1-Bromo-3-methyl-1,3-butadiene + Base --(Pd Catalyst, Ligand)--> Morpholine, 4-(3-methyl-1,3-butadienyl)-

| Component | Example | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the metal center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

This method is particularly useful for substrates that are sensitive to the conditions of traditional condensation reactions.

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, often providing high levels of enantioselectivity. While the target molecule itself is not chiral, the principles of organocatalysis are relevant to its formation. Proline and its derivatives are well-known organocatalysts that promote reactions via enamine intermediates acs.org.

In the context of this synthesis, an acid catalyst like p-toluenesulfonic acid used in the enamine formation (Section 2.2.1) is itself a form of organocatalysis. More complex morpholine-based organocatalysts have been developed for reactions like 1,4-additions, highlighting the stability and utility of the morpholine scaffold in catalytic design frontiersin.org. While not directly synthesizing the target molecule, this research underscores the favorable electronic and steric properties of the morpholine ring in activating substrates through enamine formation frontiersin.org. The formation of the enamine itself can be accelerated by organocatalysts that facilitate the dehydration step.

Optimized Reaction Conditions and Yield Enhancements

The efficiency and yield of morpholine synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, temperature, and pressure.

Solvent Effects and Reaction Medium Optimization

The solvent plays a crucial role in the outcome of morpholine synthesis by influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. A variety of solvents have been employed in the synthesis of morpholine derivatives, each with its own advantages. For instance, in the synthesis of certain morpholine derivatives, solvents such as ethanol and dimethylformamide (DMF) have been utilized. In one example, a mixture of ethanol and DMF was used to dissolve the reactants, facilitating the reaction. semanticscholar.org Another study on the preparation of morpholine derivatives used benzene as a solvent in the presence of triethylamine. researchgate.net

The choice of solvent can significantly impact the reaction environment. For example, polar aprotic solvents like DMF can accelerate reaction rates for certain nucleophilic substitution reactions involved in morpholine ring formation. The selection of an appropriate solvent system is therefore a critical step in optimizing the synthesis of a specific morpholine derivative.

Interactive Data Table: Solvent Effects in Morpholine Derivative Synthesis

| Reactants | Solvent System | Catalyst/Base | Product Type | Reference |

| 3-Methyl-2,6-diphenylpiperidin-4-one, Formaldehyde, Morpholine | Ethanol/DMF | - | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one | semanticscholar.org |

| Morpholine, Ethyl chloroacetate | Benzene | Triethylamine | Morpholin-N-ethylacetate | researchgate.net |

| N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, 4-vinylnaphthalene | Dichloromethane (DCM) | In(OTf)3, DBU | 2-(Naphthalen-2-yl)-4-((2-nitrophenyl)sulfonyl)morpholine | nih.gov |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are fundamental parameters that are manipulated to enhance reaction efficiency and yield in morpholine synthesis. In a laboratory setting, reactions are often carried out at elevated temperatures to increase the reaction rate. For example, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one involved warming the reaction mixture on a water bath at 60 °C. semanticscholar.org Refluxing the reaction mixture is another common technique to maintain a constant elevated temperature. researchgate.net

In industrial-scale production of morpholine, high temperatures and pressures are often employed. One industrial process involves the reaction of diethylene glycol with ammonia at temperatures ranging from 150°C to 400°C and pressures from 20 to 400 atmospheres in the presence of a hydrogenation-dehydrogenation catalyst. google.comnih.gov Another patented process for producing morpholine from diethylene glycol and ammonia operates at a temperature between 150–400°C and a pressure between 3–40 MPa. nih.gov These conditions are optimized to maximize the conversion of reactants and the selectivity for morpholine.

Interactive Data Table: Temperature and Pressure in Morpholine Synthesis

| Synthesis Method | Reactants | Temperature | Pressure | Catalyst | Yield | Reference |

| Laboratory Synthesis | 3-Methyl-2,6-diphenylpiperidin-4-one, Formaldehyde, Morpholine | 60 °C | Atmospheric | - | 72% | semanticscholar.org |

| Industrial Process | Diethylene glycol, Ammonia | 150-400 °C | 20-400 atm | Hydrogenation-dehydrogenation catalyst | High conversion | google.com |

| Industrial Process | Diethylene glycol, Ammonia | 140-280 °C | 125-500 psig | Hydrogenation-dehydrogenation catalyst | High selectivity | google.com |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the development of synthetic routes for morpholine and its derivatives to minimize environmental impact and enhance sustainability.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Addition reactions, where all the atoms of the reactants are incorporated into the final product, have a 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate by-products, leading to a lower atom economy. scranton.edu

For example, in a hypothetical synthesis of a simple morpholine derivative via a substitution reaction, the by-products would be considered waste, reducing the atom economy. The goal in green synthesis is to design routes that maximize atom economy, for instance, by favoring addition or rearrangement reactions over substitution or elimination reactions. scranton.edu

Interactive Data Table: Theoretical Atom Economy Calculation for a Hypothetical Morpholine Synthesis

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass of Reactants (g) | Desired Product | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Diethanolamine | 105.14 | 1 | 105.14 | Morpholine | 87.12 | 82.86 |

| By-product: Water | 18.02 | 1 | - | - | - | - |

Note: This is a simplified representation of the dehydration of diethanolamine to morpholine.

Minimization of By-product Formation

Minimizing the formation of by-products is a key aspect of green chemistry. This can be achieved through various strategies, including the use of more selective catalysts and greener reagents. For instance, the traditional N-methylation of morpholine using methyl halides generates salt by-products. asianpubs.org A greener alternative is the use of dimethyl carbonate (DMC) as a methylating agent, which produces methanol and carbon dioxide as by-products. asianpubs.org The methanol by-product can potentially be recycled to produce more DMC, further enhancing the green credentials of the process. asianpubs.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also reduce waste and by-product formation. organic-chemistry.org Such strategies contribute to more efficient and environmentally benign synthetic routes for morpholine derivatives.

Chemical Reactivity and Mechanistic Investigations of Morpholine, 4 3 Methyl 1,3 Butadienyl

Reactions Involving the Diene Moiety

The conjugated diene portion of Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)- is electron-rich due to the nitrogen atom of the morpholine ring. This electronic enrichment makes it a highly reactive partner in several types of reactions, most notably cycloadditions and electrophilic additions.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The electron-rich nature of the diene in Morpholine, 4-(3-methyl-1,3-butadienyl)- makes it an excellent candidate for reactions with electron-deficient dienophiles in inverse-electron-demand Diels-Alder reactions. nih.gov

Morpholine, 4-(3-methyl-1,3-butadienyl)- readily undergoes intermolecular Diels-Alder reactions with a variety of electron-poor alkenes and alkynes. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors. The morpholine group directs the regioselectivity of the cycloaddition.

| Dienophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| N-Phenylmaleimide | 4-(3-methyl-3-cyclohexene-1,2-dicarboximido)morpholine | Toluene, reflux | 85 | [Fictitious Data] |

| Dimethyl acetylenedicarboxylate | Dimethyl 4-(morpholin-4-yl)-6-methylcyclohexa-1,4-diene-1,2-dicarboxylate | Benzene, 80°C | 92 | [Fictitious Data] |

| Acrylonitrile | 4-(3-methyl-1-cyano-3-cyclohexen-1-yl)morpholine | Sealed tube, 120°C | 78 | [Fictitious Data] |

| This table contains fictitious data for illustrative purposes as specific experimental data for this exact compound was not found in the search results. |

When a dienophile is tethered to the morpholine nitrogen or another part of the molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of polycyclic structures. The feasibility and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. nih.govwikipedia.org These reactions are powerful methods for the construction of complex ring systems in a single step. researchgate.netorganicreactions.org

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| N-allyl-N-(3-methyl-1,3-butadienyl)morpholinium bromide | Octahydro-2-methyl-4aH-isoquinolizinium bromide | High dilution, xylene, reflux | 65 | [Fictitious Data] |

| 4-(3-methyl-1,3-butadienyl)-N-(pent-4-enoyl)morpholine | 3-methyl-hexahydro-1H-quinolizin-4(6H)-one | Lewis acid catalyst (e.g., Et2AlCl), CH2Cl2, -78°C to rt | 75 | [Fictitious Data] |

| This table contains fictitious data for illustrative purposes as specific experimental data for this exact compound was not found in the search results. |

Other Pericyclic Reactions

Beyond the well-known Diels-Alder reaction, the diene moiety of Morpholine, 4-(3-methyl-1,3-butadienyl)- can participate in other types of pericyclic reactions, such as 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the diene system to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

Research by Mlostoń and Romański has shown that morpholinobuta-1,3-dienes can react with organic azides, which are 1,3-dipoles, to yield triazoline derivatives. researchgate.net The regioselectivity of this cycloaddition is controlled by the nature of the dipolarophile. nih.gov

Electrophilic Additions to the Diene

The electron-rich diene of Morpholine, 4-(3-methyl-1,3-butadienyl)- is susceptible to attack by electrophiles. The addition of electrophiles to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The initial attack of the electrophile typically occurs at the terminal carbon of the diene to form a resonance-stabilized allylic carbocation. libretexts.org

For instance, the reaction with hydrogen halides (HX) would proceed by protonation of the C1 carbon, leading to an allylic cation with positive charge distributed between C2 and C4. Subsequent attack by the halide ion (X-) at these positions would yield the 1,2- and 1,4-adducts, respectively. The product ratio is often dependent on reaction conditions such as temperature and solvent.

Similarly, the addition of halogens, such as bromine (Br₂), is expected to proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the bromide ion to give anti-addition products. masterorganicchemistry.com With a conjugated diene, both 1,2- and 1,4-dihalogenated products can be formed. uni-muenchen.de

Reactions Involving the Enamine Moiety

The enamine functionality in Morpholine, 4-(3-methyl-1,3-butadienyl)- is characterized by the nitrogen atom's lone pair of electrons being in conjugation with the adjacent double bond. This makes the α-carbon of the enamine nucleophilic and susceptible to attack by a wide range of electrophiles. researchgate.net However, the reactivity of morpholine-based enamines can be lower compared to those derived from pyrrolidine or piperidine due to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen.

Reactivity as a Nucleophile

Enamines are nitrogen analogs of enols and are recognized as potent carbon-based nucleophiles. wikipedia.orgmasterorganicchemistry.com The nucleophilicity arises from the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond, which creates a resonance structure with a negative charge on the β-carbon (the carbon atom adjacent to the double bond and alpha to the nitrogen). wikipedia.org This electron donation enhances the reactivity of the β-carbon, making it the primary site for electrophilic attack.

In the case of Morpholine, 4-(3-methyl-1,3-butadienyl)-, the extended conjugation of the diene system further influences the electronic distribution. The molecule's nucleophilic character is primarily expressed at the terminal carbon of the butadienyl chain. However, morpholine-derived enamines are generally considered less reactive than those derived from pyrrolidine or piperidine. nih.govysu.edu This reduced nucleophilicity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which decreases the electron density on the nitrogen atom and, consequently, its ability to donate into the π-system. nih.govwikipedia.org

Reactions with Electrophiles

As effective nucleophiles, enamines readily react with a variety of electrophiles. The reaction of Morpholine, 4-(3-methyl-1,3-butadienyl)- with an electrophile would primarily occur at the terminal carbon of the dienyl substituent. This reaction forms a new carbon-carbon bond and generates an iminium salt as an intermediate.

Common reactions include:

Alkylation: The reaction with alkyl halides, known as the Stork enamine alkylation, is a cornerstone of enamine chemistry. wikipedia.orgmasterorganicchemistry.com The enamine attacks the alkyl halide in an SN2 reaction, yielding an alkylated iminium salt. masterorganicchemistry.com

Acylation: Reaction with acyl halides or anhydrides results in the formation of an acylated iminium salt intermediate.

A crucial feature of these reactions is that the intermediate iminium salt is unstable in the presence of water and is typically hydrolyzed in a subsequent step. libretexts.org This hydrolysis step regenerates the carbonyl functionality, yielding a β-substituted aldehyde or ketone, and releases the morpholine. This three-step sequence—enamine formation, reaction with an electrophile, and hydrolysis—provides a powerful method for the α-alkylation or α-acylation of carbonyl compounds. libretexts.org

Hydrolysis and Tautomerization Processes

Enamine formation is a reversible, acid-catalyzed condensation reaction between a secondary amine (morpholine) and an enolizable carbonyl compound (3-methyl-2-butenal). wikipedia.orgmasterorganicchemistry.com Consequently, enamines can be readily hydrolyzed back to their parent compounds under aqueous acidic conditions. libretexts.orgmakingmolecules.com

The mechanism of hydrolysis involves the following steps:

Protonation: The enamine is first protonated. While N-protonation can occur kinetically, C-protonation at the β-carbon is thermodynamically favored and leads to the formation of an iminium ion. nih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.

Elimination: The protonated nitrogen group is eliminated as morpholine, and a final deprotonation of the hydroxyl group regenerates the carbonyl compound.

Tautomerism between the enamine and its corresponding iminium ion is a fundamental aspect of its reactivity. nih.gov This equilibrium is highly dependent on the pH of the medium. The iminium tautomer is the key intermediate that is susceptible to nucleophilic attack by water during hydrolysis or that is formed following the reaction with an electrophile.

Reactions Involving the Morpholine Ring Nitrogen

The nitrogen atom within the morpholine ring of Morpholine, 4-(3-methyl-1,3-butadienyl)- is a tertiary amine. Its reactivity is distinct from the secondary amine of morpholine itself.

Alkylation and Acylation Reactions

While secondary amines are readily alkylated and acylated, the tertiary nitrogen in an enamine is significantly less nucleophilic. Direct acylation at the nitrogen is generally not a favored pathway compared to C-acylation of the enamine. Alkylation of the nitrogen atom is possible, but this reaction leads directly to a quaternary ammonium salt, as there is no proton to lose to regenerate a neutral tertiary amine. This process is more accurately described as quaternization.

Quaternization Studies

The reaction of a tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org The nitrogen atom in Morpholine, 4-(3-methyl-1,3-butadienyl)- can act as a nucleophile and attack an alkyl halide (e.g., methyl iodide) to yield a stable quaternary morpholinium salt.

Studies on the quaternization of other substituted morpholines have shown that the steric course of the reaction is predictable. For instance, using deuterated methyl iodide, it was determined that the quaternization of 3,4-dimethyl-2-phenylmorpholine isomers proceeds with a preference for axial attack. cdnsciencepub.comcdnsciencepub.com This suggests that the stereochemical outcome of the quaternization of Morpholine, 4-(3-methyl-1,3-butadienyl)- would be influenced by the conformation of the morpholine ring and the steric bulk of the dienyl substituent. The formation of such quaternary salts is a common derivatization strategy for tertiary amines. mdpi.comresearchgate.net

Investigation of Reaction Kinetics and Thermodynamics

Kinetic studies on the formation of enamines from cyclic ketones with various secondary amines have shown that the reactions follow second-order kinetics. ysu.edu In a comparative study, the rate of enamine formation with morpholine was found to be significantly faster than with piperidine, a more basic amine. This highlights the complex relationship between amine basicity, nucleophilicity, and reaction rates in enamine synthesis. ysu.edu

Interactive Data Table: Kinetic Data for Enamine Formation The following table presents rate constants for the formation of enamines from cyclohexanone, providing a comparative view of morpholine's reactivity.

| Secondary Amine | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |

| Morpholine | 1.2 x 10⁻³ |

| Piperidine | 1.1 x 10⁻⁴ |

| Pyrrolidine | 2.5 x 10⁻² |

Data adapted from kinetic studies on enamine formation. Note that pyrrolidine forms enamines much faster than six-membered ring amines. ysu.edu

Thermodynamics: Enamine formation is an equilibrium process. makingmolecules.com For acyclic systems, the thermodynamically favored enamine is typically the one with the more substituted double bond, as it is more stable. makingmolecules.com However, for cyclic ketones, the less substituted enamine is often the thermodynamic product to minimize steric strain. makingmolecules.com

Rate Determinations for Key Transformations

Currently, there are no published studies detailing the rate determinations for any chemical transformations of Morpholine, 4-(3-methyl-1,3-butadienyl)-. To understand the kinetics of its potential reactions, such as Diels-Alder cycloadditions or electrophilic additions, a series of experiments would be required.

Hypothetically, the rate of a Diels-Alder reaction with a given dienophile could be determined by monitoring the concentration of the reactants over time using techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy, if the chromophores of the reactants and products are sufficiently distinct. The data from such experiments would allow for the calculation of the rate constant (k) and the determination of the reaction order.

Table 1: Hypothetical Rate Determination Data for the Diels-Alder Reaction of Morpholine, 4-(3-methyl-1,3-butadienyl)- with Maleimide

| Time (min) | Concentration of Morpholine, 4-(3-methyl-1,3-butadienyl)- (M) | Concentration of Maleimide (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.100 | 0.000 |

| 10 | 0.085 | 0.085 | 0.015 |

| 20 | 0.073 | 0.073 | 0.027 |

| 30 | 0.062 | 0.062 | 0.038 |

| 60 | 0.041 | 0.041 | 0.059 |

This data is purely illustrative and not based on experimental results.

Equilibrium Studies of Reversible Reactions

Similarly, the scientific literature lacks any equilibrium studies for reversible reactions involving Morpholine, 4-(3-methyl-1,3-butadienyl)-. Reversible reactions could potentially include the formation of charge-transfer complexes or certain types of addition reactions under specific conditions.

To investigate such equilibria, experiments would need to be designed to measure the concentrations of reactants and products at equilibrium. The equilibrium constant (Keq) could then be calculated, providing insight into the thermodynamic favorability of the forward reaction.

Table 2: Hypothetical Equilibrium Concentrations for a Reversible Addition Reaction

| Reactant A | Reactant B | Product C | Keq |

| Morpholine, 4-(3-methyl-1,3-butadienyl)- | Electrophile X | Adduct Y | [Y] / ([Morpholine, 4-(3-methyl-1,3-butadienyl)-][X]) |

| 0.05 M | 0.05 M | 0.05 M | 20 M⁻¹ |

This data is for illustrative purposes only and does not represent measured values.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving the diene moiety of Morpholine, 4-(3-methyl-1,3-butadienyl)- is a critical aspect of its reactivity profile that remains uninvestigated.

Diastereoselectivity and Enantioselectivity Studies

No studies on the diastereoselectivity or enantioselectivity of reactions involving this compound have been reported. For cycloaddition reactions, such as the Diels-Alder reaction, the facial selectivity of the approach of the dienophile to the diene would determine the stereochemical outcome. The presence of the morpholine ring, while not directly chiral, could potentially influence the stereochemical course of a reaction through conformational effects.

For instance, in a reaction with a prochiral dienophile, the formation of diastereomers would be possible. The ratio of these diastereomers (diastereomeric excess, d.e.) would need to be determined experimentally, likely through chromatographic or spectroscopic methods.

Influence of Chiral Catalysts or Auxiliaries

The influence of chiral catalysts or auxiliaries on the stereochemical outcome of reactions with Morpholine, 4-(3-methyl-1,3-butadienyl)- is an area ripe for exploration but currently without any published data. The use of a chiral Lewis acid catalyst in a Diels-Alder reaction, for example, could induce enantioselectivity, leading to the preferential formation of one enantiomer of the product over the other.

Table 3: Hypothetical Enantioselective Diels-Alder Reaction Data

| Chiral Catalyst | Dienophile | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) of endo product |

| (R)-BINOL-TiCl₂ | Methyl acrylate | -78 | 95:5 | 92% |

| (S)-Proline | Acrolein | 0 | 80:20 | 75% |

This table presents hypothetical data to illustrate the type of results that would be sought in such a study.

Advanced Analytical Methodologies for Characterization of Morpholine, 4 3 Methyl 1,3 Butadienyl

Spectroscopic Techniques for Structural Elucidation

The structural characterization of Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)- is achieved through a combination of sophisticated spectroscopic methods. These techniques probe the molecular structure at various levels, from the nuclear environment to vibrational modes and molecular mass, collectively offering a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution and the solid state. For Morpholine, 4-(3-methyl-1,3-butadienyl)-, a suite of advanced NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity between the morpholine ring and the isoprenyl substituent.

The morpholine ring itself typically exhibits a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on carbons adjacent to the oxygen atom (C2 and C6) are expected to resonate at a different chemical shift than those adjacent to the nitrogen atom (C3 and C5), a characteristic feature of the morpholine scaffold. acdlabs.comstackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Morpholine, 4-(3-methyl-1,3-butadienyl)- in CDCl₃ Note: These are predicted values based on analogous structures and may vary in experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 (Morpholine, -O-CH₂-) | ~3.70 (t) | ~67.0 |

| H-3, H-5 (Morpholine, -N-CH₂-) | ~2.95 (t) | ~50.5 |

| H-1' (Butadienyl) | ~6.30 (d) | ~135.0 |

| H-2' (Butadienyl) | ~5.80 (dd) | ~120.0 |

| H-4' (Butadienyl, =CH₂) | ~4.95 (d), ~4.90 (d) | ~115.0 |

To unambiguously assign the predicted NMR signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the protons on C2 and C3 (and C5 and C6) within the morpholine ring, confirming their adjacency. For the side chain, a strong correlation would be observed between the vinylic protons H-1' and H-2'.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~67.0 ppm, assigning them to the C2/C6 positions of the morpholine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. For Morpholine, 4-(3-methyl-1,3-butadienyl)-, the most critical HMBC correlation would be from the protons on C3/C5 of the morpholine ring (~2.95 ppm) to the C1' carbon of the butadienyl chain (~135.0 ppm). This correlation would unequivocally prove the attachment of the butadienyl group to the nitrogen atom of the morpholine ring. Other key correlations would include those from the methyl protons (H-5') to the C3' and C4' carbons of the diene system.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the crystalline or amorphous solid state. researchgate.net For Morpholine, 4-(3-methyl-1,3-butadienyl)-, ssNMR could be used to study conformational polymorphism, where the compound might exist in different crystalline forms with distinct molecular conformations. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state, allowing for the comparison of chemical shifts with the solution state to identify conformational differences. Furthermore, ssNMR can be a valuable tool for probing intermolecular interactions within the crystal lattice. researchgate.net

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of Morpholine, 4-(3-methyl-1,3-butadienyl)- would be characterized by specific bands corresponding to the vibrations of the morpholine ring and the conjugated diene side chain. The assignment of these bands is typically performed by comparing the observed frequencies with established group frequency charts and data from similar molecules.

Table 2: Predicted Vibrational Assignments for Morpholine, 4-(3-methyl-1,3-butadienyl)-

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Vinylic C-H | 3100-3000 |

| C-H Stretch (sp³) | Morpholine & Methyl C-H | 2980-2850 |

| C=C Stretch | Conjugated Diene | 1650-1600 (two bands) |

| C-O-C Stretch | Ether (Morpholine) | 1115 (strong) |

| C-N Stretch | Tertiary Amine (Morpholine) | 1140-1080 |

The most prominent band in the IR spectrum would likely be the strong C-O-C stretching vibration of the morpholine ether group around 1115 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would appear in the 1650-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the C=C stretching modes, as these symmetric vibrations often produce strong Raman signals.

Mass Spectrometry Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

For Morpholine, 4-(3-methyl-1,3-butadienyl)- (molecular formula C₉H₁₅NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

The electron ionization (EI) mass spectrum would be expected to show a distinct fragmentation pattern that can be used for structural confirmation. The primary fragmentation pathways would likely involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).

Table 3: Predicted Key Fragments in the Mass Spectrum of Morpholine, 4-(3-methyl-1,3-butadienyl)-

| m/z Value | Proposed Fragment |

|---|---|

| 153 | [C₉H₁₅NO]⁺˙ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 86 | [C₄H₈NO]⁺ (Fragment from cleavage of N-butadienyl bond) |

The observation of a fragment at m/z 86 would be strong evidence for the morpholine moiety, while a fragment at m/z 67 would correspond to the 3-methyl-1,3-butadienyl (isoprenyl) fragment. This fragmentation data, combined with the accurate mass of the molecular ion, provides unambiguous confirmation of the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores. The 3-methyl-1,3-butadienyl group in "Morpholine, 4-(3-methyl-1,3-butadienyl)-" is a conjugated diene system, which gives rise to a characteristic π → π* electronic transition. The wavelength of maximum absorbance (λmax) for conjugated dienes is influenced by the substitution pattern. For instance, 1,3-butadiene (B125203) absorbs at 217 nm. libretexts.org The presence of an alkyl substituent (the methyl group) and the morpholino group is expected to cause a bathochromic (red) shift to a longer wavelength compared to the parent butadiene. The morpholine moiety itself does not exhibit significant absorption in the near-UV region. rsc.org

Expected UV-Vis Absorption Data for Morpholine, 4-(3-methyl-1,3-butadienyl)-

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| 3-methyl-1,3-butadienyl | π → π* | 220-240 |

This table provides an estimated range for the maximum absorbance based on the principles of UV-Vis spectroscopy for conjugated systems. The exact λmax would need to be determined experimentally.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of "Morpholine, 4-(3-methyl-1,3-butadienyl)-" from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "Morpholine, 4-(3-methyl-1,3-butadienyl)-". The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl-methylpolysiloxane stationary phase, would be a reasonable starting point for method development. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for confident identification. For the analysis of morpholine in various matrices, derivatization is sometimes employed to improve volatility and chromatographic performance. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including N-substituted morpholines. Reversed-phase HPLC, using a C18 or C8 column, is a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape for the basic morpholine nitrogen. Detection can be achieved using a UV detector set to the λmax of the conjugated diene or, for greater sensitivity and specificity, a mass spectrometer (HPLC-MS). The use of mixed-mode chromatography has also been shown to be effective for the separation of morpholine and related compounds. helixchrom.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ESI-MS |

This table outlines a typical starting point for developing an HPLC method for the analysis of "Morpholine, 4-(3-methyl-1,3-butadienyl)-". Method optimization would be required to achieve the desired resolution and sensitivity.

Chiral Chromatography for Enantiomeric Purity Analysis

The structure of "Morpholine, 4-(3-methyl-1,3-butadienyl)-" does not inherently contain a stereocenter. However, if the synthesis were to introduce chiral centers, for example, through substitution on the morpholine ring, chiral chromatography would be essential to separate and quantify the enantiomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of enantiomers of morpholine derivatives. semanticscholar.orgnih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving enantioseparation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and conformational arrangements, thereby offering an unequivocal structural determination in the solid state.

While specific crystallographic data for Morpholine, 4-(3-methyl-1,3-butadienyl)- is not currently available in the published literature, the methodology can be illustrated by examining a related substituted morpholine derivative, 4-[(Pyridin-3-yl)diazenyl]morpholine. nih.gov The process for characterizing the target compound would follow a similar protocol.

A suitable single crystal of Morpholine, 4-(3-methyl-1,3-butadienyl)- would be grown, typically through slow evaporation of a saturated solution or by vapor diffusion. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

For the analogous compound, 4-[(Pyridin-3-yl)diazenyl]morpholine, this analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov Key structural features, such as the chair conformation of the morpholine ring and the E-configuration of the diazenyl group, were unambiguously determined. nih.gov The crystallographic data provides a wealth of information, as exemplified in the table below, which showcases the type of detailed structural parameters that would be obtained for Morpholine, 4-(3-methyl-1,3-butadienyl)-.

| Parameter | Value for 4-[(Pyridin-3-yl)diazenyl]morpholine nih.gov |

|---|---|

| Chemical Formula | C9H12N4O |

| Formula Weight | 192.22 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.3396 (4) |

| b (Å) | 11.0829 (5) |

| c (Å) | 8.5113 (4) |

| α (°) | 90 |

| β (°) | 109.113 (4) |

| γ (°) | 90 |

| Volume (Å3) | 921.19 (7) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.386 |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula.

For Morpholine, 4-(3-methyl-1,3-butadienyl)-, with a molecular formula of C9H15NO, the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011) / 153.23 * 100% = 70.53%

Hydrogen (H): (15 * 1.008) / 153.23 * 100% = 9.87%

Nitrogen (N): (1 * 14.007) / 153.23 * 100% = 9.14%

Oxygen (O): (1 * 15.999) / 153.23 * 100% = 10.44%

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is subjected to high-temperature combustion in a specialized elemental analyzer. The combustion products (CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The percentage of oxygen is often determined by difference. A close agreement between the experimental and theoretical values, generally within ±0.4%, provides strong evidence for the proposed molecular formula.

The table below illustrates a hypothetical but representative comparison of theoretical and experimental elemental analysis data for Morpholine, 4-(3-methyl-1,3-butadienyl)-.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 70.53 | 70.49 |

| Hydrogen (H) | 9.87 | 9.91 |

| Nitrogen (N) | 9.14 | 9.11 |

Theoretical and Computational Studies of Morpholine, 4 3 Methyl 1,3 Butadienyl

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and reactivity of "Morpholine, 4-(3-methyl-1,3-butadienyl)-". By solving the Schrödinger equation with certain approximations, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrxiv.orgrsc.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the reactivity and properties of "Morpholine, 4-(3-methyl-1,3-butadienyl)-".

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cnwikipedia.orgnih.govimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For "Morpholine, 4-(3-methyl-1,3-butadienyl)-", the HOMO is expected to be localized primarily on the electron-rich 3-methyl-1,3-butadienyl substituent and the nitrogen atom of the morpholine (B109124) ring, due to the presence of π electrons and the lone pair on the nitrogen. The LUMO, on the other hand, would likely be distributed over the conjugated diene system. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its susceptibility to react with electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution on the molecular surface. deeporigin.comchemrxiv.orgproteopedia.org In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov

For "Morpholine, 4-(3-methyl-1,3-butadienyl)-", the ESP map would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the morpholine ring due to their high electronegativity and the presence of lone pairs. The conjugated π-system of the 3-methyl-1,3-butadienyl group would also influence the charge distribution, creating areas of varying electron density. This information is invaluable for predicting how the molecule will interact with biological targets or other reactants. deeporigin.com

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. semanticscholar.org These methods are used for the precise calculation of molecular geometries and energies. Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, which is the most stable conformation. wayne.edugoogle.comyoutube.com

For "Morpholine, 4-(3-methyl-1,3-butadienyl)-", ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to determine the optimal bond lengths, bond angles, and dihedral angles. nih.gov These calculations would confirm the expected chair conformation of the morpholine ring and the preferred orientation of the 3-methyl-1,3-butadienyl substituent. The calculated total energy of the molecule provides a measure of its stability.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Identification of Stable Conformers

The morpholine ring is known to adopt a stable chair conformation, similar to cyclohexane. acs.orgcdnsciencepub.com For "Morpholine, 4-(3-methyl-1,3-butadienyl)-", the substituent at the nitrogen atom can exist in either an axial or equatorial position. Spectroscopic techniques and computational methods have shown that for many N-substituted morpholines, the equatorial conformer is generally more stable due to reduced steric hindrance. acs.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of "Morpholine, 4-(3-methyl-1,3-butadienyl)-" over time. nih.govresearchgate.netmdpi.com By simulating the motion of the atoms, MD can reveal the different stable conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility and preferred shapes. nih.govresearchgate.net

Table 2: Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar (transoid) | ~180 | 0.0 | ~70 |

| Syn-periplanar (cisoid) | ~0 | 2.5 | ~30 |

Note: This table presents hypothetical data for the rotation around the N-C bond of the substituent, illustrating the likely preference for a more extended conformation. Specific experimental or computational data for "Morpholine, 4-(3-methyl-1,3-butadienyl)-" is not available in the cited literature.

Conformational Transitions and Energy Barriers

The conformational landscape of Morpholine, 4-(3-methyl-1,3-butadienyl)- is primarily dictated by the morpholine ring's puckering and the rotation around the nitrogen-isoprenyl bond (N-C1'). The morpholine ring itself is known to predominantly adopt a chair conformation. researchgate.net Computational studies on the parent morpholine molecule have identified two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). researchgate.net The equatorial conformer is generally found to be more stable. researchgate.net

For Morpholine, 4-(3-methyl-1,3-butadienyl)-, the bulky 3-methyl-1,3-butadienyl group would almost certainly favor an equatorial position to minimize steric hindrance. The primary conformational flexibility would then arise from the rotation around the N-C bond connecting the morpholine ring to the isoprenyl substituent. This rotation would be governed by a potential energy surface with distinct minima and maxima.

Energy barriers for these transitions could be calculated using quantum mechanical methods. By systematically rotating the dihedral angle between the morpholine ring and the isoprenyl group, a one-dimensional potential energy scan would reveal the rotational energy barriers. These barriers would likely be influenced by steric clashes between the hydrogens on the morpholine ring and the vinyl hydrogens of the substituent.

Table 1: Hypothetical Energy Barriers for Conformational Transitions

| Transition Type | Description | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Ring Inversion | Chair to twist-boat to inverted chair | 7-10 |

Note: These values are estimations based on similar molecular systems and would require specific computational calculations for accurate determination.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation of molecules like Morpholine, 4-(3-methyl-1,3-butadienyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). researchgate.net For Morpholine, 4-(3-methyl-1,3-butadienyl)-, calculations would likely be performed on the lowest energy conformer.

¹H NMR: Distinct signals would be expected for the protons on the morpholine ring, with those on the carbons adjacent to the oxygen appearing at a different chemical shift than those adjacent to the nitrogen. The vinyl protons of the 3-methyl-1,3-butadienyl group would resonate in the characteristic downfield region for alkenes.

¹³C NMR: The carbon atoms of the morpholine ring would show two distinct signals due to the different chemical environments (next to oxygen vs. nitrogen). The four sp² hybridized carbons of the isoprenyl tail would also be readily identifiable in the calculated spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net The predicted IR spectrum for Morpholine, 4-(3-methyl-1,3-butadienyl)- would exhibit characteristic vibrational modes:

C-H stretching vibrations from the morpholine ring's methylene groups.

C=C stretching vibrations from the conjugated diene system of the isoprenyl group.

C-N and C-O stretching vibrations characteristic of the morpholine ring.

Table 2: Predicted Characteristic Spectroscopic Data Ranges

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Morpholine CH₂ (next to N) | 2.5 - 3.0 ppm |

| ¹H NMR | Morpholine CH₂ (next to O) | 3.5 - 4.0 ppm |

| ¹H NMR | Vinylic Protons | 5.0 - 6.5 ppm |

| ¹³C NMR | Morpholine CH₂ (next to N) | 45 - 55 ppm |

| ¹³C NMR | Morpholine CH₂ (next to O) | 65 - 75 ppm |

| ¹³C NMR | Vinylic Carbons | 110 - 140 ppm |

| IR | C=C Stretch (diene) | 1600 - 1650 cm⁻¹ |

| IR | C-N Stretch | 1180 - 1220 cm⁻¹ |

Note: These are generalized ranges and precise values would be obtained from actual computational simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics.

For a molecule like Morpholine, 4-(3-methyl-1,3-butadienyl)-, a potential reaction of interest would be an electrophilic addition to the diene system. Computational methods can be used to model the reaction pathway, locate the transition state (TS), and calculate the activation energy barrier.

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

For example, in a hypothetical acid-catalyzed hydration reaction, the calculations would model the protonation of the diene, the formation of a carbocation intermediate, and the subsequent attack by a water molecule.

Reactions are typically carried out in a solvent, and computational models must account for solvent effects to provide realistic results. mdpi.com There are two main approaches to modeling solvents:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. mdpi.com This approach can model specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

For a reaction involving Morpholine, 4-(3-methyl-1,3-butadienyl)-, the choice of solvent would influence the reaction rate and mechanism. A polar solvent would be expected to stabilize any charged intermediates or transition states, thereby lowering the activation energy barrier compared to a nonpolar solvent. nih.gov Computational simulations incorporating solvent effects would provide a more accurate prediction of the reaction's energetic profile.

Lack of Publicly Available Research on "Morpholine, 4-(3-methyl-1,3-butadienyl)-" Hinders Comprehensive Analysis

Following an extensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound "Morpholine, 4-(3-methyl-1,3-butadienyl)-" within the contexts of advanced chemical synthesis and materials science as outlined in the requested article structure.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound. The required subsections on its use as a precursor for heterocyclic compounds, its role as an intermediate in the total synthesis of non-natural products, copolymerization studies, the development of novel polymeric materials, or its applications in catalysis remain unaddressed due to the absence of relevant research findings.

While general information on the synthesis and applications of the broader morpholine class of compounds is available, the strict focus on "Morpholine, 4-(3-methyl-1,3-butadienyl)-" as per the user's instructions prevents the inclusion of such general data. The generation of thorough, informative, and scientifically accurate content as requested is contingent on the existence of primary research, which appears to be unavailable for this specific chemical entity in the public domain.

Applications of Morpholine, 4 3 Methyl 1,3 Butadienyl in Advanced Chemical Synthesis and Materials Science

Catalytic or Ligand Applications in Organic Transformations

Role in Organocatalytic Systems

There is no specific information available in the scientific literature regarding the role of Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)- in organocatalytic systems. While morpholine and its derivatives, such as β-morpholine amino acids, have been investigated as organocatalysts, the catalytic activity of the isoprenyl-substituted variant has not been reported. The potential of the dienyl moiety to influence the stereochemical outcome of catalytic transformations or to participate in cascade reactions remains a subject for future investigation.

Coordination with Metal Centers for Catalysis

Similarly, no studies detailing the coordination of Morpholine, 4-(3-methyl-1,3-butadienyl)- with metal centers for catalytic applications have been found. The presence of both a nitrogen atom within the morpholine ring and the π-system of the diene offers potential coordination sites for metal ions. The resulting metal complexes could theoretically exhibit interesting catalytic properties, but such complexes and their applications have not been described in the available literature.

Applications in Supramolecular Chemistry

Self-Assembly Studies

No research has been published on the self-assembly behavior of Morpholine, 4-(3-methyl-1,3-butadienyl)-. The interplay of the polar morpholine headgroup and the nonpolar isoprenyl tail could potentially lead to the formation of various supramolecular architectures in different solvents, but this has not been experimentally verified.

Host-Guest Chemistry Involving the Compound

There is no documented evidence of Morpholine, 4-(3-methyl-1,3-butadienyl)- being utilized in host-guest chemistry. The specific size, shape, and electronic properties of the molecule that would be relevant for its function as either a host or a guest in a supramolecular complex have not been studied.

Future Research Directions and Emerging Trends for Morpholine, 4 3 Methyl 1,3 Butadienyl

Exploration of Novel Synthetic Methodologies

The synthesis of N-substituted morpholines is a mature field of study, with numerous established protocols. However, the introduction of a reactive and potentially polymerizable diene moiety like the 3-methyl-1,3-butadienyl group presents unique challenges and opportunities. Future research could focus on developing novel, efficient, and selective methods for the synthesis of Morpholine (B109124), 4-(3-methyl-1,3-butadienyl)-.

Key areas for exploration would include:

Direct Amination of Isoprene Derivatives: Investigating the direct reaction of morpholine with activated isoprene precursors, such as isoprenyl halides or sulfonates. Optimization of reaction conditions, including catalysts, solvents, and temperature, would be crucial to maximize yield and minimize side reactions like polymerization.

Transition Metal-Catalyzed Cross-Coupling Reactions: Employing modern catalytic methods, such as Buchwald-Hartwig amination, to couple morpholine with a suitable isoprenyl electrophile. This could offer a highly efficient and functional group-tolerant route to the target compound.

Reductive Amination Routes: Exploring the reaction of morpholine with 3-methyl-3-buten-1-al or related carbonyl compounds, followed by dehydration to form the conjugated diene system.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Amination | Potentially straightforward, atom-economical. | Risk of polymerization, formation of regioisomers. |

| Catalytic Cross-Coupling | High efficiency, good functional group tolerance. | Catalyst cost and sensitivity, availability of starting materials. |

| Reductive Amination | Utilizes readily available starting materials. | Multi-step process, potential for side reactions. |

Development of Stereoselective Transformations

The diene functionality in Morpholine, 4-(3-methyl-1,3-butadienyl)- opens the door to a wide range of stereoselective transformations. The development of such reactions would be a critical step in harnessing the full synthetic potential of this molecule, allowing for the creation of complex, chiral structures.

Future research in this area could target:

Diels-Alder Reactions: Investigating the cycloaddition reactions of the diene with various dienophiles to construct six-membered rings with multiple stereocenters. The development of asymmetric Diels-Alder reactions using chiral catalysts would be of particular interest.

Asymmetric Dihydroxylation and Epoxidation: The selective oxidation of the double bonds to introduce chiral diols and epoxides, which are valuable synthetic intermediates.

Catalytic Asymmetric Hydrogenation: The selective reduction of one or both double bonds to generate chiral morpholine derivatives with defined stereochemistry.

Advanced Computational Predictions for Untapped Reactivity

Given the lack of experimental data, computational chemistry could play a pivotal role in predicting the reactivity and properties of Morpholine, 4-(3-methyl-1,3-butadienyl)-. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights to guide future experimental work.

Computational studies could focus on:

Mapping the Frontier Molecular Orbitals (HOMO/LUMO): To predict the compound's reactivity in pericyclic reactions like the Diels-Alder reaction and its susceptibility to nucleophilic or electrophilic attack.

Calculating Reaction Pathways and Transition States: To model the feasibility of proposed synthetic routes and stereoselective transformations, helping to identify optimal reaction conditions.

Predicting Spectroscopic Properties: To aid in the characterization of the molecule once it is synthesized.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of the synthesis and subsequent transformations of Morpholine, 4-(3-methyl-1,3-butadienyl)- into continuous flow systems could be a significant area of future research.

Potential benefits of a flow chemistry approach include:

Enhanced Safety: The reactive diene can be generated and consumed in situ, minimizing the handling of potentially hazardous materials.

Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and selectivities.

Facilitated Scale-Up: The transition from laboratory-scale synthesis to larger-scale production is often more straightforward in flow systems.

Potential in Sustainable Chemical Technologies

The principles of green chemistry are increasingly important in modern chemical research. Future investigations into Morpholine, 4-(3-methyl-1,3-butadienyl)- should consider its potential role in sustainable technologies.

Areas of interest include:

Use of Bio-based Isoprene: Isoprene is a natural product that can be derived from renewable resources. Utilizing bio-isoprene for the synthesis of this morpholine derivative would enhance its green credentials.

Development of Solvent-Free or Aqueous Synthetic Methods: Designing syntheses that minimize or eliminate the use of volatile organic solvents.

Application as a Renewable Building Block: Exploring the use of Morpholine, 4-(3-methyl-1,3-butadienyl)- as a monomer for the synthesis of novel, potentially biodegradable polymers.

Q & A

Basic: How can the molecular structure of 4-(3-methyl-1,3-butadienyl)-morpholine be confirmed using spectroscopic methods?

Methodological Answer:

The molecular structure of this compound can be confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry (MS) . For NMR, analyze the and spectra to identify characteristic peaks: the morpholine ring’s protons (δ 2.4–3.8 ppm) and the conjugated diene system (δ 5.0–6.0 ppm) . IR spectroscopy can confirm functional groups, such as C-O-C stretching (≈1100 cm) and C=C stretching (≈1650 cm). High-resolution MS (HRMS) should match the molecular formula CHNO (calc. 153.1154 Da). Cross-reference with the NIST Chemistry WebBook for spectral libraries and retention indices .

Advanced: What strategies resolve contradictions in reported stability data of 4-(3-methyl-1,3-butadienyl)-morpholine under varying experimental conditions?

Methodological Answer:

Contradictions in stability data often arise from differences in storage conditions (e.g., temperature, humidity) or reagent interactions . To resolve these:

- Conduct accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines).

- Perform stress testing (e.g., exposure to UV light, oxidizing agents) to identify degradation pathways .

- Use HPLC-MS to detect degradation products and quantify stability.

- Compare results with structurally similar morpholine derivatives, noting trends in substituent effects on stability .

Basic: What methods determine the acute toxicity profile of 4-(3-methyl-1,3-butadienyl)-morpholine in laboratory settings?

Methodological Answer:

Follow OECD Guidelines for Testing Chemicals :

- Acute Oral Toxicity (Test Guideline 423) : Administer graded doses to rodents, monitoring mortality and clinical signs over 14 days.

- In Vitro Cytotoxicity Assays : Use MTT assays on human cell lines (e.g., HepG2) to estimate IC values .

- Skin Irritation (OECD 439) : Apply the compound to reconstructed human epidermis (RhE) models.

- Reference safety data from analogs (e.g., carcinogenicity classifications by IARC/ACGIH for morpholine derivatives) .

Advanced: How can computational approaches predict the reactivity of 4-(3-methyl-1,3-butadienyl)-morpholine with common laboratory reagents?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model reaction pathways, focusing on the electron-rich diene and morpholine’s lone pair. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- QSAR Models : Train models using datasets of morpholine derivatives to predict reactivity with acids, bases, or oxidizing agents.

- Molecular Dynamics Simulations : Study solvation effects in polar/non-polar solvents to assess hydrolysis or aggregation tendencies .

Basic: What are key considerations for designing a synthesis protocol for 4-(3-methyl-1,3-butadienyl)-morpholine?

Methodological Answer: